molecular formula C6H7Cl2N3 B13980172 4-Pyrimidinamine, 2,5-dichloro-N-ethyl-

4-Pyrimidinamine, 2,5-dichloro-N-ethyl-

Cat. No.: B13980172
M. Wt: 192.04 g/mol
InChI Key: YKRWFTWTMCLFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an ethyl group attached to the nitrogen atom at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- can be achieved through several methods. One common approach involves the reaction of 2,5,6-trichloropyrimidine with aniline derivatives under specific conditions. For instance, a mixture of 2,5,6-trichloropyrimidine and 2-(dimethylphosphonino) aniline is heated with anhydrous potassium carbonate in dimethylformamide (DMF) at 60°C for 4 hours . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2,5-dichloro-N-ethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include aniline derivatives and strong bases such as potassium carbonate.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophiles used. For example, the reaction with 2-(dimethylphosphonino) aniline yields (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide .

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an intermediate of AP26113, an effective ALK inhibitor . The compound likely exerts its effects by binding to and inhibiting specific enzymes or receptors involved in disease pathways, although detailed molecular mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is unique due to its specific substitution pattern and the presence of an ethyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

2,5-dichloro-N-ethylpyrimidin-4-amine

InChI

InChI=1S/C6H7Cl2N3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)

InChI Key

YKRWFTWTMCLFLQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.